7-(4-butylphenyl)-1H-pteridin-4-one
Description
7-(4-Butylphenyl)-1H-pteridin-4-one is a heterocyclic compound featuring a pteridin-4-one core substituted at the 7-position with a 4-butylphenyl group. The pteridinone scaffold is known for its role in medicinal chemistry, often contributing to bioactivity through hydrogen bonding and π-stacking interactions.
Properties
Molecular Formula |
C16H16N4O |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
7-(4-butylphenyl)-1H-pteridin-4-one |
InChI |
InChI=1S/C16H16N4O/c1-2-3-4-11-5-7-12(8-6-11)13-9-17-14-15(20-13)18-10-19-16(14)21/h5-10H,2-4H2,1H3,(H,18,19,20,21) |
InChI Key |
XFPXWEXWTINSKG-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)C2=CN=C3C(=N2)NC=NC3=O |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)C2=CN=C3C(=N2)NC=NC3=O |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CN=C3C(=N2)NC=NC3=O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(5-Chloro-2-fluorophenyl)-1H-pteridin-4-one (CAS: 914289-59-1)
- Substituents : Chloro and fluoro groups on the phenyl ring.
- Molecular Formula : C₁₃H₇ClFN₃O.
- However, the shorter chain (vs. butyl) may reduce lipophilicity.
7-(4-Bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one (CAS: 827614-31-3)
- Core Structure: Thienopyrimidinone instead of pteridinone.
- Substituents : Bromophenyl group.
- Molecular Formula : C₁₂H₇BrN₂OS.
- The bromine atom increases molecular weight (307.17 g/mol) compared to the butylphenyl analog.
Functional Group Comparisons: Butylphenyl Derivatives
Thiazolidinone Derivatives (C1–C6 in )
- Examples: C1: 3-(4-Butylphenyl)-2-(phenylimino)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one. C3: 2-[(4-Chlorophenyl)imino]-3-(4-butylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one.
- Key Differences: The thiazolidinone core confers anticonvulsant, anti-inflammatory, and antimicrobial activities. The butylphenyl group in these compounds contributes to non-mutagenic properties (tested up to 1 mM/plate in E. coli assays).
Pyridine Derivatives ()
- Examples: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine.
- Substituents: Variants include -CH₃, -NO₂, and -Br.
- Key Data :
- Melting points: 268–287°C.
- Yields: 67–81%.
- Molecular weights: 466–545 g/mol.
- Comparison : The butyl group in the target compound may lower melting points compared to nitro or bromo substituents due to reduced crystallinity.
Table 1: Comparative Analysis of Key Parameters
Research Implications and Gaps
- Synthesis : The target compound’s synthesis route may resemble methods in (yields ~67–81%), but optimization for the butylphenyl group’s steric effects is needed.
- Bioactivity: While thiazolidinones with butylphenyl groups show low toxicity, pteridinones require specific mutagenicity studies.
- Regulatory Considerations : Safety protocols for halogenated analogs (e.g., GHS guidelines) should inform handling practices for the butylphenyl derivative.
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